molecular formula C11H10ClF3O2 B14767991 1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone

1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14767991
M. Wt: 266.64 g/mol
InChI Key: LTTZVFFAJSTOHA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring, an isopropoxy group, and a trifluoromethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-isopropoxyphenol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at a controlled temperature to facilitate the formation of the trifluoromethyl ketone.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl ketone moiety can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-isopropoxyphenyl)cyclohexanol
  • (4-Chloro-2-isopropoxyphenyl)(cyclopentyl)methanone

Comparison: 1-(4-Chloro-2-isopropoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. In contrast, similar compounds may have different functional groups, such as alcohols or cyclopentyl groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.64 g/mol

IUPAC Name

1-(4-chloro-2-propan-2-yloxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H10ClF3O2/c1-6(2)17-9-5-7(12)3-4-8(9)10(16)11(13,14)15/h3-6H,1-2H3

InChI Key

LTTZVFFAJSTOHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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